REACTION_SMILES
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[CH2:21]([Cl:22])[Cl:23].[CH3:8][CH2:9][N:10]([CH2:11][CH3:12])[CH2:13][CH3:14].[CH4:20].[OH:1][CH:2]1[C:3](=[O:7])[NH:4][CH2:5][CH2:6]1.[S:15](=[O:16])(=[O:17])([Cl:18])[Cl:19]>>[O:1]([CH:2]1[C:3](=[O:7])[NH:4][CH2:5][CH2:6]1)[S:15](=[O:16])(=[O:17])[CH3:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NCCC1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)Cl
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Name
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CS(=O)(=O)OC1CCNC1=O
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Type
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product
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Smiles
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CS(=O)(=O)OC1CCNC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |